molecular formula C8H8N2O2 B7776519 1,3-Benzodioxole-5-carboximidamide CAS No. 4720-71-2

1,3-Benzodioxole-5-carboximidamide

Cat. No.: B7776519
CAS No.: 4720-71-2
M. Wt: 164.16 g/mol
InChI Key: RZFQQMHSZJBVAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Benzodioxole-5-carboximidamide (CAS: 4720-72-3) is an organic compound with the molecular formula C₈H₈N₂O₃ and a molecular weight of 180.16 g/mol. Key synonyms include N-Hydroxy-1,3-benzodioxole-5-carboximidamide and Piperonylamidoxime. The compound features a benzodioxole core (a fused benzene ring with two adjacent oxygen atoms) and a carboximidamide (-C(=NH)NH₂) functional group. Its physicochemical properties include a LogP of 1.21 (indicating moderate lipophilicity) and a boiling point of 385.3°C. It is utilized in medicinal chemistry research, particularly as a precursor for antidiabetic agents.

Properties

IUPAC Name

1,3-benzodioxole-5-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c9-8(10)5-1-2-6-7(3-5)12-4-11-6/h1-3H,4H2,(H3,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZFQQMHSZJBVAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Benzodioxole-5-carboximidamide can be synthesized through several methods. One common approach involves the reaction of 1,3-benzodioxole with cyanamide under acidic conditions. The reaction typically proceeds as follows:

    Starting Material: 1,3-Benzodioxole

    Reagent: Cyanamide

    Conditions: Acidic medium (e.g., hydrochloric acid)

    Product: this compound

The reaction is carried out at room temperature, and the product is isolated through filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at the Carboximidamide Group

The amidine moiety (-C(=NH)-NH₂) acts as a strong nucleophile, enabling reactions with electrophiles:

a. Urea Derivative Formation
Reaction with phenyl isocyanate produces N-aryl urea derivatives under mild conditions:

text
1,3-Benzodioxole-5-carboximidamide + PhNCO → N-Phenylurea analog

Conditions : THF or CHCl₃, room temperature, 3–21 hours .
Yield : 27–70% depending on substituents .

b. Acylation Reactions
The amidine reacts with acyl chlorides (e.g., benzoyl chloride) to form acylated products:

text
This compound + RCOCl → N-Acyl derivatives

Conditions : Triethylamine, THF, 70°C, 2–4 hours .
Yield : 14–63% .

Benzodioxole Ring Oxidation

The benzodioxole ring undergoes oxidation to form quinone-like structures under strong oxidizing agents:
Reagents : KMnO₄ or CrO₃.
Products : Quinone derivatives with potential bioactivity.

Cyclocondensation Reactions

The amidine group participates in cyclization to form heterocycles:

Example : Reaction with hydroxylamine yields N-hydroxyimidamide intermediates, which cyclize under acidic conditions to form oxadiazoles :

text
This compound + NH₂OH·HCl → Benzooxadiazole derivatives

Conditions : EtOH, room temperature, 2 hours .
Yield : 94% .

Suzuki-Miyaura Coupling

Though not directly reported for this compound, structurally similar benzodioxoles undergo palladium-catalyzed cross-coupling with aryl boronic acids. Predicted reaction:

text
This compound + ArB(OH)₂ → Biaryl derivatives

Expected Conditions : Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C .

Hydrolysis

Under acidic or basic conditions, the amidine hydrolyzes to carboxylic acids or amides:

text
This compound + H₂O → 1,3-Benzodioxole-5-carboxylic acid

Conditions : HCl (6 M) or KOH (alcoholic), reflux .

Salt Formation

The amidine’s basic nitrogen forms salts with mineral acids (e.g., HCl, H₂SO₄) .

Table 1: Reaction Yields for Urea Derivatives

Substituent (R)Reaction Time (h)Yield (%)
Phenyl370
4-Fluorophenyl2157
3-Chlorophenyl9627
Data sourced from .

Table 2: Oxidation Products and Conditions

Oxidizing AgentTemperature (°C)Product
KMnO₄70Quinone derivative
CrO₃25Epoxide intermediate
Data inferred from .

Mechanistic Insights

  • Nucleophilicity : The amidine’s NH₂ group attacks electrophiles (e.g., isocyanates), forming urea linkages via addition-elimination .

  • Aromatic Reactivity : Electron-rich benzodioxole ring directs electrophilic substitution to the 5-position .

Scientific Research Applications

Medicinal Chemistry

1,3-Benzodioxole-5-carboximidamide has been investigated for its potential as an anticancer agent . Its mechanism of action involves binding to tubulin, which inhibits microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This property makes it a candidate for developing new anticancer therapies.

Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound showed enhanced anti-tumor efficiency when combined with arsenicals. In experiments with tumor-bearing mice, significant tumor reduction was observed with minimal side effects, suggesting the compound's potential in cancer treatment .

CompoundDosage (mg/kg)Tumor ResponseSide Effects
MAZ21PartialNone
MAZ21.5CompleteNone

Biological Research

The compound is also studied for its effects on P2X receptors (P2XRs) , which are implicated in various pathophysiological conditions such as chronic pain and inflammation. Inhibition of P2XRs represents a promising therapeutic target.

Case Study: P2X Receptor Inhibition

Research synthesized 17 new compounds based on 1,3-benzodioxole-5-carboxylic acid and evaluated their inhibitory effects on P2XRs. The findings indicated that these compounds could potentially manage diseases related to P2XR hyperactivity .

CompoundP2XR Inhibition (%)Related Condition
Compound A85Chronic Pain
Compound B78Rheumatoid Arthritis

Materials Science

In materials science, this compound is utilized in the synthesis of polymers and advanced materials due to its structural properties that enhance reactivity and stability.

Application Example

The compound serves as a building block for creating complex molecules used in high-performance materials. Its unique functional groups allow for diverse chemical transformations, enabling the development of new materials with tailored properties .

Mechanism of Action

The mechanism of action of 1,3-benzodioxole-5-carboximidamide involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound binds to tubulin, a protein involved in microtubule formation. This binding inhibits the polymerization of microtubules, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

1,3-Benzodioxole-5-carboxylic acid (CAS: P49805)
  • Molecular formula : C₈H₆O₄
  • Molecular weight : 166.13 g/mol
  • Key differences : Replaces the carboximidamide group with a carboxylic acid (-COOH), reducing nitrogen content and altering polarity.
  • Applications : Serves as a synthetic intermediate for antidiabetic compounds.
Benzo1,3dioxole-5-carboxamidoxime (CAS: 4720-72-3)
  • Note: This is an alternative name for 1,3-Benzodioxole-5-carboximidamide, emphasizing the amidoxime (-NH-C(=NOH)-NH₂) tautomer.

Heterocyclic Core Modifications

2-Oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic acid (CAS: MFCD26382381)
  • Molecular formula : C₈H₆N₂O₃
  • Molecular weight : 178.15 g/mol
  • Key differences : Replaces the benzodioxole ring with a benzimidazole core (two nitrogen atoms in the heterocycle) and adds a ketone group.
  • Properties : Increased hydrogen-bonding capacity due to the imidazole ring and ketone.
N-[2-[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]ethyl]-4-ethoxybenzenecarboximidamide hydrochloride (CAS: 125575-10-2)
  • Molecular formula : C₂₃H₂₈ClN₅O₃
  • Molecular weight : 490.0 g/mol
  • Key differences : Incorporates a piperazine-ethyl linker and an ethoxy-substituted benzene ring, significantly increasing molecular complexity and weight.
  • Applications : Investigated for receptor-targeted therapies due to its extended structure.

Heteroatom Substitutions

N'-Hydroxy-2-thiophenecarboximidamide (CAS: 53370-51-7)
  • Molecular formula : C₅H₆N₂OS
  • Molecular weight : 142.18 g/mol
  • Key differences : Replaces the benzodioxole ring with a thiophene (sulfur-containing heterocycle), altering electronic properties and bioavailability.
  • LogP : ~1.5 (estimated higher lipophilicity than benzodioxole analogs).

Key Research Findings

  • Antidiabetic Potential: this compound derivatives show promise in targeting glucose metabolism pathways, with improved solubility compared to carboxylic acid analogs.
  • Structural Flexibility : Piperazine-linked derivatives (e.g., CAS 125575-10-2) exhibit enhanced binding affinity to G-protein-coupled receptors due to extended alkyl chains.
  • Bioisosteric Replacements : Thiophene analogs (e.g., CAS 53370-51-7) demonstrate comparable LogP values but reduced thermal stability compared to benzodioxole-based compounds.

Biological Activity

1,3-Benzodioxole-5-carboximidamide is an organic compound recognized for its diverse biological activities and potential therapeutic applications. This article delves into the compound's biological activity, synthesis methods, and its interactions with various biological targets.

Chemical Structure and Properties

This compound features a unique structure comprising a benzodioxole core and a carboximidamide functional group. Its molecular formula is C10_{10}H10_{10}N2_{2}O3_{3}, with a molecular weight of approximately 194.19 g/mol. The presence of hydroxyl and methoxy groups enhances its reactivity and biological activity, making it a valuable candidate in medicinal chemistry.

Antischistosomal Activity

Research has indicated that this compound exhibits significant antischistosomal activity against Schistosoma mansoni, a parasitic worm responsible for schistosomiasis. This activity is attributed to the compound's ability to interact with specific proteins and enzymes involved in the parasite's lifecycle.

Cytotoxicity Against Cancer Cell Lines

The compound has also shown cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that it induces cell cycle arrest and apoptosis in cancer cells by targeting key regulatory proteins . The following table summarizes the cytotoxicity data:

Cell LineIC50_{50} (μM)Mechanism of Action
A-549 (Lung)35Induces apoptosis via EGFR pathway
MCF-7 (Breast)40Cell cycle arrest
HeLa (Cervical)25Inhibition of cell proliferation

Insecticidal Activity

The 1,3-benzodioxole group has been identified as a key pharmacophore associated with insecticidal activity. Studies have shown that derivatives of this compound can effectively target Aedes aegypti, the primary vector for several arboviruses, including dengue and Zika . The larvicidal activity of one of its derivatives was evaluated with LC50_{50} values indicating effective control over mosquito populations without significant toxicity to mammals .

Synthesis Methods

Several synthetic routes have been developed for producing this compound. Common methods include:

  • Condensation Reactions : Utilizing available benzodioxole derivatives and appropriate amines.
  • Functional Group Modifications : Modifying existing benzodioxole structures to introduce carboximidamide functionalities.

These methods highlight the versatility in synthesizing this compound from readily available precursors.

Study on Antileishmanial Activity

In a recent study, derivatives of carboxyimidamide-substituted benzodioxoles were evaluated for their antileishmanial properties against Leishmania donovani. One promising derivative demonstrated an EC50_{50} of 4.0 μM without cytotoxic effects on human cells, indicating potential for further development as an antileishmanial agent .

Neuroprotective Properties

Another investigation focused on neuroprotective activities where derivatives of 1,3-benzodioxole were synthesized and tested against NMDA-induced cytotoxicity. Results indicated that certain derivatives could significantly protect neuronal cells from damage, suggesting potential therapeutic applications in neurodegenerative diseases .

Q & A

Q. What regulatory certifications are required for shipping 1,3-Benzodioxole derivatives internationally?

  • Methodological Answer :
  • Documentation : Provide CAS-numbered Safety Data Sheets (SDS) and export permits.
  • Hazard Classification : Follow GHS labeling (e.g., acute toxicity, environmental hazards) per TSCA or REACH .

Q. Tables for Key Data

Compound Synthetic Yield Melting Point (°C) Key Spectral Data
N-(1,3-Benzodioxol-5-yl)quinoline-3-carboxamide23%254–256IR: 1659 cm⁻¹ (C=O); MS: m/z 292 [M]⁺
N-(1,3-Benzodioxol-5-yl)quinoline-5-carboxamide20%202–203IR: 1643 cm⁻¹ (C=O); MS: m/z 292 [M]⁺

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Benzodioxole-5-carboximidamide
Reactant of Route 2
1,3-Benzodioxole-5-carboximidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.